Menaquinone 5

Overview

Description

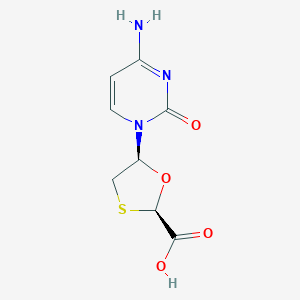

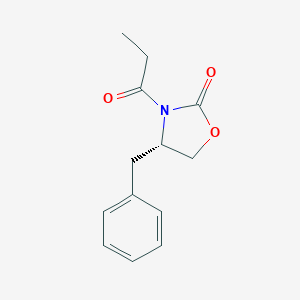

Menaquinones, also known as vitamin K2, are a group of compounds that play a crucial role in human biology, particularly in the process of blood coagulation, and in bacterial electron transport systems . Menaquinone-5 (MK-5) is a specific form of these compounds characterized by the presence of a methylnaphthoquinone unit and an isoprene side chain. The synthesis and study of menaquinones, including MK-5, are important due to their biological significance and potential therapeutic applications.

Synthesis Analysis

The synthesis of menaquinones like MK-5 involves several strategies, including nucleophilic ring methods, metal-mediated reactions, electrophilic ring methods, pericyclic reactions, and homologation and side chain extensions . The synthesis of truncated MK-derivatives, which are more soluble in water, has been dominated by Friedel-Crafts alkylation, although this method often results in low yields and a mixture of isomers. The synthesis of menaquinones is a complex process that requires careful consideration of yield, regioselectivity, and stereochemistry .

Molecular Structure Analysis

The molecular structure of menaquinones is characterized by a naphthoquinone ring and a varying number of isoprene units in the side chain. The stereochemistry of a key intermediate in menaquinone biosynthesis, 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate, has been determined, which is crucial for understanding the complete biosynthetic pathway . This intermediate's structure is a critical piece in the puzzle of how menaquinones are assembled within biological systems.

Chemical Reactions Analysis

Menaquinones undergo various chemical reactions as part of their biological function. They act as electron carriers within the electron transport chain of some prokaryotes. The biosynthesis of menaquinones involves the conversion of chorismate to isochorismate, a reaction mediated by isochorismate synthase . This enzyme, which has been purified and characterized from Escherichia coli, plays a pivotal role in the first committed step of menaquinone biosynthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of menaquinones are influenced by their hydrophobic nature due to the presence of isoprene units. Menaquinone-2 (MK-2), a truncated version of menaquinones, has been studied to understand the properties of these molecules better. MK-2 adopts a folded conformation in solution and at model membrane interfaces, which is influenced by environmental conditions such as solvent type . The redox potential of MK-2 also varies depending on the solvent, which may be due to solvent effects or conformational differences . These properties are essential for the function of menaquinones in biological membranes, where they participate in electron transfer processes.

Scientific Research Applications

Vitamin K Series and Health Benefits

Menaquinone, especially Menaquinone 5, is part of the Vitamin K series which has garnered research interest due to its potential in reducing osteoporosis and cardiovascular diseases. A review by Berenjian et al. (2015) provides insights into the types of vitamin K and their health benefits, highlighting the significance of menaquinone in these areas. The review also discusses biotechnological approaches in the production of menaquinone, including fermentation techniques, extraction, and recovery, offering a comprehensive understanding of its production and market growth prospects (Berenjian, Mahanama, Kavanagh, & Dehghani, 2015).

Microbial Production and Applications

The microbial production of vitamin K2, which includes menaquinone, has been a focus in recent research. Ren et al. (2020) reviewed the functions and applications of vitamin K2, analyzing biosynthesis pathways and enzymes to identify bottlenecks in industrial-scale production. They discussed strategies like strain mutagenesis, genetic modification, and various fermentation processes, offering insights into the future prospects of microbial menaquinone production (Ren, Peng, Hu, Han, & Huang, 2020).

Menaquinone Biosynthesis Pathways

Research into menaquinone biosynthesis has been integral in understanding its role in bacterial electron transport systems. Choi et al. (2016) discovered inhibitors targeting the MenA enzyme in the menaquinone biosynthesis pathway, which were effective against pathogens like Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus. This study provides an example of how understanding menaquinone biosynthesis can lead to the development of new antimicrobial agents (Choi, Larson, Hinrichs, Bartling, Frandsen, & Narayanasamy, 2016).

Role in Bacterial Electron Transport

Menaquinone's role in bacterial electron transport is crucial, especially during anaerobic growth. Jiang et al. (2007) identified a novel intermediate in the biosynthesis of menaquinone in Escherichia coli, contributing to a deeper understanding of its role in electron transport. Their findings suggest new directions for research into the biosynthetic pathway of menaquinone, which is vital in many bacterial species (Jiang, Cao, Guo, Chen, Chen, & Guo, 2007).

Future Directions

The increased global demand for Vitamin K2 has inspired interest in novel production strategies . There is ongoing research to determine whether Vitamin K2 and D3 supplementation might positively impact the biological process of bone healing . The lack of adverse effects of MK-7 makes it the ideal choice for supplementation by pregnant and nursing women and children, both healthy and suffering from various malabsorptions and health disorders .

Mechanism of Action

Target of Action

Menaquinone-5, also known as Vitamin K2, plays a crucial role in the electron transport and ATP generation in all Gram-positive and anaerobically respiring Gram-negative bacteria . It is the primary form of electron transport between NADH dehydrogenase II, succinate dehydrogenase, cytochrome bc1 complex, as well as nitrate and fumarate reductase enzymes, which are present in the bacterial cell membrane .

Mode of Action

Menaquinone-5 interacts with its targets by getting reduced by two electrons to produce menaquinol . This menaquinol then shuttles these electrons to an acceptor in the next step of the chain . This substrate oxidation process provides the energy needed to maintain the proton gradient and potential energy used by the F0F1ATPase complex to convert ADP into ATP .

Biochemical Pathways

The synthesis of Menaquinone-5 by bacteria is a multi-step process which starts with chorismate, a branch-point intermediate supplied by the shikimate pathway . Isochorismate synthase (MenF) converts chorismate into isochorismate, which in turn is converted to 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) by MenD . The aromatic intermediate OSB is produced in a two-step process involving MenH and MenC via the intermediate compound SHCHC .

Pharmacokinetics

Menaquinone-7, a form of Vitamin K2, is absorbed more readily and is more bioavailable compared to other forms of Vitamin K

Result of Action

The action of Menaquinone-5 results in the maintenance of the proton gradient and potential energy used by the F0F1ATPase complex to convert ADP into ATP . This is crucial for the energy metabolism of the bacteria. In humans, it is hypothesized that Menaquinone-5 is utilized to produce clotting factors if phylloquinone (vitamin K1) is unavailable .

Action Environment

The action, efficacy, and stability of Menaquinone-5 can be influenced by various environmental factors. For instance, the presence of certain nutrients in the diet can affect the absorption and metabolism of Menaquinone-5 . .

properties

IUPAC Name |

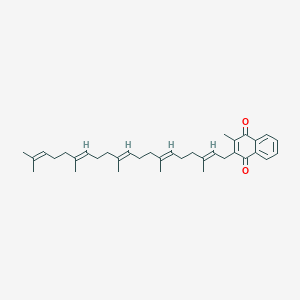

2-methyl-3-[(2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaenyl]naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H48O2/c1-26(2)14-10-15-27(3)16-11-17-28(4)18-12-19-29(5)20-13-21-30(6)24-25-32-31(7)35(37)33-22-8-9-23-34(33)36(32)38/h8-9,14,16,18,20,22-24H,10-13,15,17,19,21,25H2,1-7H3/b27-16+,28-18+,29-20+,30-24+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPYXGZDOYTYDR-HAJWAVTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Menaquinone 5 | |

CAS RN |

1182-68-9 | |

| Record name | Menaguinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001182689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menaquinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15381 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MENAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12V8PA4WCH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Menaquinone-5, like other menaquinones, plays a crucial role in the electron transport chain of bacteria. It acts as an electron carrier, facilitating the transfer of electrons from one complex to another, ultimately contributing to energy production [, ]. For instance, in Vibrio succinogenes, Menaquinone-5 mediates electron transfer between formate dehydrogenase and fumarate reductase during the reduction of fumarate by formate [].

A: Menaquinone-5 consists of a quinone ring structure with an isoprenoid side chain. The quinone ring undergoes reduction and oxidation, accepting and donating electrons. The length and saturation of the isoprenoid side chain can influence its interaction with membrane components and impact its efficiency in electron transport [].

A: While Menaquinone-4 is more common in animal products, Menaquinone-5 along with other menaquinones (MK-5 to MK-10) are found in significant amounts in certain foods. Research indicates that meat and meat products are major contributors to Menaquinone-5 intake in the Irish population, followed by cheeses [, ]. Processed pork products, in particular, have been identified as rich sources of menaquinones, including Menaquinone-5, Menaquinone-10, and Menaquinone-11, even though their phylloquinone (Vitamin K1) content is low [].

A: Yes, some bacteria exhibit a specific requirement for certain menaquinones. For instance, Bacillus subtilis aroD, a menaquinone-deficient strain, requires the addition of menaquinones or their analogues to restore NADH oxidation and support energy-dependent processes like L-glutamate uptake [].

A: In Vibrio succinogenes, Menaquinone interacts with two distinct b-type cytochromes during the reduction of fumarate by formate []. Cytochrome b (-200 mV) interacts with Menaquinone after receiving electrons from formate dehydrogenase, while cytochrome b (-20 mV) interacts with Menaquinone before transferring electrons to the iron-sulfur protein involved in the electron transport chain. This intricate interplay highlights the specific interactions between Menaquinone and enzymes within the electron transport chain.

A: Menaquinones, including Menaquinone-5, can be analyzed using high-performance liquid chromatography (HPLC) []. Additionally, atmospheric-pressure chemical ionization-liquid chromatography-mass spectrometry (APCI-LC-MS) offers a highly sensitive and specific method for quantifying various menaquinones, including Menaquinone-5 to Menaquinone-13 [].

A: Yes, bacterial species can exhibit variations in their menaquinone profiles. For example, Planococcus notacanthi sp. nov. predominantly contains Menaquinones 5, 6, 7, and 8 [], while Desulfobulbus rhabdoformis sp. nov. possesses Menaquinone-5(H2) []. These variations can be valuable for taxonomic characterization and understanding the phylogenetic relationships between different bacterial species.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.